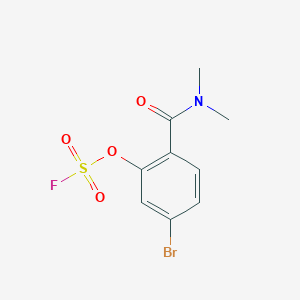

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene

Description

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene is a brominated aromatic compound featuring a dimethylcarbamoyl group (-N(C₃H₃)₂CO-) at position 1 and a fluorosulfonyloxy group (-OSO₂F) at position 2. These substituents confer distinct electronic and steric properties, making the compound highly reactive in organic synthesis.

Propriétés

IUPAC Name |

4-bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO4S/c1-12(2)9(13)7-4-3-6(10)5-8(7)16-17(11,14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHUIWIFWVQRIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)OS(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. The key steps include:

Bromination: Introduction of the bromine atom to the benzene ring.

Carbamoylation: Addition of the dimethylcarbamoyl group.

Fluorosulfonyloxylation: Introduction of the fluorosulfonyloxy group.

Each of these steps requires specific reagents and conditions to ensure the desired functional groups are correctly attached to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The bromine and fluorosulfonyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects on Reactivity: Electron-Donating vs. Withdrawing Groups: The amino group in 4-Bromo-1,2-diaminobenzene is electron-donating, enhancing electrophilic substitution at the para position. In contrast, the fluorosulfonyloxy group in the target compound is strongly electron-withdrawing, directing reactivity toward nucleophilic displacement or elimination . Leaving Group Potential: The fluorosulfonyloxy group (-OSO₂F) is superior to methoxy (-OCH₃) or dimethoxymethyl (-CH(OCH₃)₂) groups in facilitating nucleophilic aromatic substitution due to its high electronegativity and stability of the leaving group (SO₂F⁻) .

Hazard Profiles: Compounds with amino groups (e.g., 4-Bromo-1,2-diaminobenzene) require immediate medical intervention upon exposure due to systemic toxicity . Fluorinated analogs (e.g., 4-Bromo-1-difluoromethyl-2-fluorobenzene) exhibit milder hazards (irritation) compared to the target compound, which likely poses higher risks due to the reactive fluorosulfonyloxy group .

Applications :

- Pharmaceutical Intermediates : 2C-B and its analogs are used in psychoactive drugs, highlighting brominated aromatics' role in medicinal chemistry .

- Synthetic Building Blocks : Fluorinated derivatives like 4-Bromo-1-difluoromethyl-2-fluorobenzene are valued for introducing fluorine into complex molecules, enhancing metabolic stability .

Research Findings and Data Gaps

- Synthetic Routes : While 4-Bromo-2,5-dimethoxyphenethylamine is synthesized via bromination of dimethoxyphenethylamine , the target compound may require sequential functionalization (e.g., carbamoylation followed by fluorosulfonylation).

- Stability : The fluorosulfonyloxy group’s hydrolytic sensitivity contrasts with the stability of difluoromethyl or dimethoxy groups, necessitating anhydrous handling .

- Toxicology: No direct data exist for the target compound, but analogs suggest acute toxicity risks comparable to 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole, which requires PPE and ventilation .

Activité Biologique

4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom, a dimethylcarbamoyl group, and a fluorosulfonyloxy moiety, which contribute to its unique reactivity and potential biological effects. The molecular formula is , with a molecular weight of approximately 339.2 g/mol.

Antimicrobial Properties

Research indicates that 4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pneumoniae | 8 |

Antiproliferative Effects

The compound has also shown promising antiproliferative effects against cancer cell lines. A study evaluated its impact on the HeLa (cervical cancer) and A549 (lung cancer) cell lines, revealing IC50 values as detailed in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| A549 | 15 |

These results suggest that the compound may interfere with cellular proliferation mechanisms, potentially through apoptosis induction or cell cycle arrest.

The precise mechanism by which 4-Bromo-1-(dimethylcarbamoyl)-2-fluorosulfonyloxybenzene exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis and disrupt cellular signaling pathways in cancer cells.

Case Studies

- Antibacterial Efficacy : A recent study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at concentrations as low as 16 µg/mL, demonstrating its potential as a therapeutic agent for resistant infections.

- Cancer Research : In a study published by Johnson et al. (2024), the antiproliferative effects of the compound on various cancer cell lines were assessed. The authors reported that treatment with the compound led to increased apoptosis markers in HeLa cells, suggesting a mechanism involving programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.